molecular formula C14H15F3N2O3S B7787430 methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate

methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate

Cat. No.: B7787430
M. Wt: 348.34 g/mol
InChI Key: MGUCOTQPEHECQT-UFEJRDAESA-N
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Description

Methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate is an organic compound characterized by its unique structure, which includes trifluoromethyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction process. Typically, the synthetic route involves:

  • Starting with thiophene-2-carboxylic acid, which is converted into its methyl ester form.

  • Introducing the dimethylamino and trifluoromethyl groups through a series of condensation and substitution reactions.

  • Employing specific catalysts and reagents like trifluoroacetic anhydride and dimethylamine under controlled temperature and pressure conditions to ensure the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up by optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to achieve high-quality production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation, forming sulfoxides or sulfones depending on the oxidizing agent used.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.

  • Substitution: : The compound's various functional groups allow for a range of substitution reactions, such as nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Reagents like halides and amines in suitable solvents can facilitate substitution reactions under controlled temperatures.

Major Products

  • Oxidation can yield sulfoxides and sulfones.

  • Reduction may produce alcohols.

  • Substitution reactions can lead to a variety of functionalized thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its functional groups provide sites for further chemical modifications.

Biology

In medicinal chemistry, this compound has been studied for its potential as an active pharmaceutical ingredient due to its unique trifluoromethyl group, which can influence biological activity and metabolic stability.

Medicine

Research into its pharmacological properties has shown potential in the development of new drugs, particularly in targeting specific enzymes or receptors due to its structural complexity.

Industry

The compound's properties are valuable in materials science, where it can be used in the synthesis of polymers or as an intermediate in the manufacture of specialized chemicals.

Mechanism of Action

The mechanism of action for this compound largely depends on its specific application. For instance, in a biological context, it may interact with enzymes or receptors through hydrogen bonding, van der Waals forces, or covalent interactions. Its trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(1E,3Z)-1-(dimethylamino)-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate: : Lacks the trifluoromethyl group.

  • 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoic acid: : Contains a benzoic acid moiety instead of thiophene.

Uniqueness

The presence of the trifluoromethyl group in methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate distinguishes it from other similar compounds, imparting unique chemical and biological properties such as increased metabolic stability and binding affinity.

By delving into this comprehensive analysis, researchers can explore the full potential of this compound in various scientific and industrial domains.

Properties

IUPAC Name

methyl 3-[[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3S/c1-19(2)6-4-9(8-11(20)14(15,16)17)18-10-5-7-23-12(10)13(21)22-3/h4-8,18H,1-3H3/b6-4+,9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUCOTQPEHECQT-UFEJRDAESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C/C(=O)C(F)(F)F)/NC1=C(SC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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